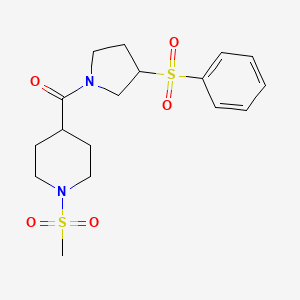
(1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, also known as MSP-1014, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the regulation of cell growth and apoptosis.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Chemical Structure : This compound is involved in the synthesis of various novel derivatives. For example, a study by Wang et al. (2015) focused on the synthesis of N-phenylpyrazolyl aryl methanones derivatives, where arylthio/sulfinyl/sulfonyl groups played a significant role. The structural analysis using techniques like NMR, FT-IR, and HRMS was crucial in understanding these compounds' properties (Wang et al., 2015).
Biological Activity
- Biological and Pharmacological Properties : Several studies have investigated the biological activities of similar compounds. For instance, Girish et al. (2008) explored the crystal structure and potential biological implications of a related compound (Girish et al., 2008).
Medicinal Chemistry Applications
- Potential in Drug Development : The compound's structure has implications in medicinal chemistry, particularly in the development of new drugs. For example, the research conducted by Sharma et al. (2012) involved a detailed study of the metabolism, excretion, and pharmacokinetics of a structurally related dipeptidyl peptidase IV inhibitor, providing insights into its application in treating diseases like type 2 diabetes (Sharma et al., 2012).
Material Science Applications
- Material Science and Crystallography : The compound's involvement in material science is evident from studies like that of Karthik et al. (2021), which focused on the thermal, optical, etching, and structural studies of a related compound. Such studies are crucial in understanding the material properties and potential applications in various fields (Karthik et al., 2021).
properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S2/c1-25(21,22)19-11-7-14(8-12-19)17(20)18-10-9-16(13-18)26(23,24)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKECVEOAJMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

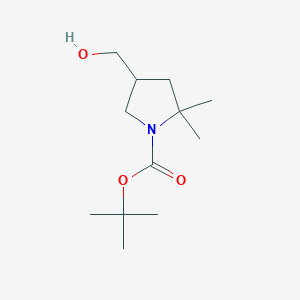
![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)

![7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2966551.png)

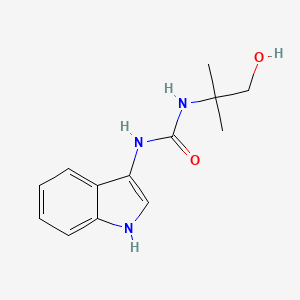
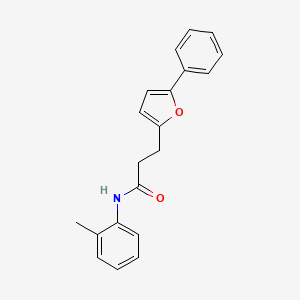
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2966559.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966560.png)
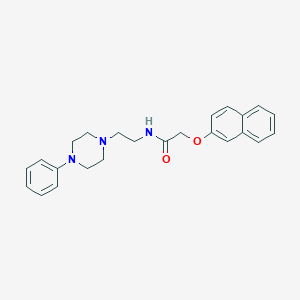
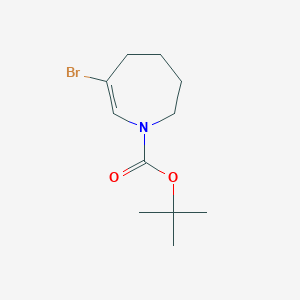

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)
![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2966569.png)